3-(Piperidin-4-yl)benzonitrile
Overview
Description
“3-(Piperidin-4-yl)benzonitrile” is a chemical compound. It is a derivative of piperidine, which is a heterocyclic organic compound . The molecular formula of “3-(Piperidin-4-yl)benzonitrile” is C12H14N2O .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “3-(Piperidin-4-yl)benzonitrile” was confirmed by 1 H and 13 C NMR and mass spectra analysis .Physical And Chemical Properties Analysis
The molecular weight of “3-(Piperidin-4-yl)benzonitrile” is 202.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass is 202.110613074 g/mol .Scientific Research Applications
Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives
“3-(Piperidin-4-yl)benzonitrile” is used in the synthesis of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These derivatives have been found to exhibit antibacterial activity . The target products were obtained with 55–92% yields in relatively short reaction times .
Antibacterial Activity
One of the compounds synthesized using “3-(Piperidin-4-yl)benzonitrile” showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . This suggests potential applications in the development of new antimicrobial drugs .
Formation of Various Piperidine Derivatives
“3-(Piperidin-4-yl)benzonitrile” can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have potential pharmaceutical applications .
Drug Design
Piperidines, including “3-(Piperidin-4-yl)benzonitrile”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biological Evaluation of Potential Drugs
The piperidine moiety, which includes “3-(Piperidin-4-yl)benzonitrile”, is used in the discovery and biological evaluation of potential drugs . This involves testing the biological activity and pharmacological activity of the compounds .
Docking Simulation
Piperazine chrome-2-one derivatives, which can be synthesized using “3-(Piperidin-4-yl)benzonitrile”, have been used in docking simulations towards oxidoreductase enzyme (PDB ID 1XDQ) . This suggests potential applications in the field of computational biology and drug design .
Mechanism of Action
Target of Action
3-(Piperidin-4-yl)benzonitrile is a versatile compound that has been found to interact with several targets. It has been associated with the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, and it plays a significant role in cellular responses to hypoxia .
Mode of Action
The compound’s interaction with its targets leads to various changes at the molecular level. For instance, it has been found to induce the expression of HIF-1α protein and the downstream target gene p21 , and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
The activation of HIF-1α by 3-(Piperidin-4-yl)benzonitrile affects several biochemical pathways. HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . On the other hand, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The limitations associated with antimicrobial agents, including this compound, are toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .
Result of Action
The result of the action of 3-(Piperidin-4-yl)benzonitrile is largely dependent on its interaction with its targets. For instance, it has been found to show significant inhibitory bioactivity in HepG2 cells . Moreover, it has been associated with antimicrobial and antioxidant activities .
Action Environment
The action of 3-(Piperidin-4-yl)benzonitrile can be influenced by various environmental factors. For instance, the solvent environment can influence the photophysical properties of similar compounds . .
properties
IUPAC Name |
3-piperidin-4-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSINBIMKXOMGDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614052 | |
Record name | 3-(Piperidin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)benzonitrile | |
CAS RN |
370864-72-5 | |
Record name | 3-(Piperidin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 370864-72-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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